molecular formula C12H14BrN B1407313 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole CAS No. 1784059-18-2

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

Cat. No. B1407313
M. Wt: 252.15 g/mol
InChI Key: IMDRKAYNCZTJQN-UHFFFAOYSA-N
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Description

“5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole” is a chemical compound. It has a cycloalkane structure, which means it contains a ring of carbon atoms . The compound is saturated, meaning that all of the carbon atoms in the ring are single bonded to other atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one . The synthesis typically involves the use of hydrazine hydrate and heating the solution to gentle reflux .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole” is likely to be similar to other cycloalkanes, with a ring of carbon atoms. The smallest cycloalkane is cyclopropane . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .

Scientific Research Applications

Indole Synthesis and Classification

The indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic synthesis chemists. A review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the complexity and variety of methods available for preparing indoles, including 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole. This classification system aids in understanding the diverse synthetic strategies and their historical and current significance in organic chemistry, potentially guiding future developments in the synthesis of complex indoles like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole (Taber & Tirunahari, 2011).

C2-Functionalization of Indole via Umpolung

Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indole through umpolung, a method that inverts the polarity of indole, facilitating its use as an electrophile. This approach is particularly relevant for derivatives like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, which could benefit from novel synthetic routes. The review emphasizes the importance of such functionalization in expanding the chemical diversity and potential applications of indole derivatives in synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).

Indole Derivatives in Hepatic Protection

Indole derivatives, including structures similar to 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, have shown promise in hepatic protection. Wang et al. (2016) reviewed the pharmacokinetics and roles of indole-3-carbinol (I3C) and its major derivatives in protecting the liver against various chronic injuries. These compounds modulate enzymes, relieve oxidative stress, and influence cell proliferation and apoptosis, highlighting the therapeutic potential of indole derivatives in liver health (Wang et al., 2016).

Medicinal Perspectives of Indole Derivatives

Kumar and colleagues (2020) provided insights into the medicinal significance of indole derivatives, noting their diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. This highlights the potential of compounds like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole in various therapeutic areas, underscoring the importance of indole chemistry in drug discovery and development (Kumar et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-1-methyl-1H-imidazole-3-carboxylic acid, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective clothing and eye protection .

properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRKAYNCZTJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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